![molecular formula C17H15NO2 B576358 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid CAS No. 885525-21-3](/img/structure/B576358.png)
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid
Overview
Description
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole-3-carboxylic acid derivatives . It has been used in the synthesis of a series of novel indole-3-carboxylic acid derivatives, which have shown potential as auxin receptor protein TIR1 antagonists .
Synthesis Analysis
The synthesis of indole derivatives, including 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, has been a topic of interest in organic chemistry . The compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .Molecular Structure Analysis
The molecular structure of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid includes tight π–π stacking, hydrogen bond, and hydrophobic interactions . These interactions are crucial for its biological activity.Chemical Reactions Analysis
The chemical reactions involving 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid are diverse. For instance, it can undergo transesterification, forming a methyl ester . It can also participate in Mannich type coupling with aldehydes and secondary amines .Physical And Chemical Properties Analysis
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is a powder with a melting point of 200-202°C . It has a molecular weight of 265.31 .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to show inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This suggests that they could be used in the development of new cancer treatments.
Anti-HIV Activity
Some indole derivatives have shown potential as anti-HIV agents . This could make them valuable in the ongoing fight against HIV and AIDS.
Antioxidant Activity
Indole derivatives can act as antioxidants . This means they could be used to protect the body’s cells from damage caused by free radicals.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This suggests they could be used in the development of new antibiotics.
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . This could make them valuable in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives also possess antidiabetic properties . This suggests they could be used in the management of diabetes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported as inhibitors of the C-terminal domain of RNA polymerase II .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives are involved in the inhibition of certain enzymes, which can affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they can have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-2-methylindole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPBNUKSYOYHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735686 | |
Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885525-21-3 | |
Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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